MJ04

Kinase inhibition SAR FGFR

Researchers probing JAK3-mediated signaling require highly selective chemical probes to avoid confounding off-target effects. MJ04 addresses this gap as a potent, ATP-competitive JAK3 inhibitor (IC50 2.03 nM) with >90-fold selectivity over JAK1 (192.64 nM) and JAK2 (255.88 nM), enabling unambiguous target deconvolution in kinase panels and SAR campaigns. • JAK3 IC50 2.03 nM; >90-fold selectivity over JAK1/2; minimal activity at EGFR, GSK-3β, PI3Kγ • In vivo validated: promotes hair regrowth in DHT-induced AGA mouse model at 0.08 mg/kg topical dose; LD50 >2 g/kg • Available from stock with global shipping; custom bulk synthesis supported

Molecular Formula C20H16FN5
Molecular Weight 345.4 g/mol
Cat. No. B12370742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMJ04
Molecular FormulaC20H16FN5
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC=CC(=N2)C3=CNC4=C3C=C(C=N4)C5=CC=C(C=C5)F
InChIInChI=1S/C20H16FN5/c21-14-3-1-12(2-4-14)13-9-16-17(11-24-19(16)23-10-13)18-7-8-22-20(26-18)25-15-5-6-15/h1-4,7-11,15H,5-6H2,(H,23,24)(H,22,25,26)
InChIKeyIWEFQYFFHNADPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine: A Kinase-Focused Pyrrolopyridine Chemical Probe


N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine is a synthetic small molecule belonging to the class of pyrrolo[2,3-b]pyridine-based kinase inhibitors . Its molecular architecture comprises a central 7-azaindole (pyrrolo[2,3-b]pyridine) core substituted at the 5-position with a 4-fluorophenyl group and linked at the 3-position to a pyrimidin-2-amine moiety bearing an N-cyclopropyl substituent (C20H16FN5, MW 345.4 g/mol) . This compound is primarily utilized as a research tool in academic and industrial settings for probing kinase signaling pathways and for structure-activity relationship (SAR) studies in oncology drug discovery [1].

Procurement Rationale: Why N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine Cannot Be Substituted by a Generic Analog


Generic substitution within the pyrrolo[2,3-b]pyridine class is not feasible due to the profound impact of specific substituents on kinase selectivity and potency. While a broad family of pyrrolo[2,3-b]pyridines are known to inhibit kinases such as JAK, Aurora-A, or FLT3 [2], the unique combination of a 5-(4-fluorophenyl) substitution, a 3-(pyrimidin-2-amine) linker, and an N-cyclopropyl cap in this compound defines a distinct pharmacological fingerprint [1]. Small structural changes, such as replacing the fluorophenyl with a hydrogen, bromine, or methoxy group, can lead to significant shifts in target engagement, as documented in related SAR studies . Therefore, procurement of this specific chemical entity is mandatory for researchers aiming to replicate published findings or to continue an established SAR campaign, as a 'close analog' is unlikely to confer the same target binding profile or cellular activity.

Quantitative Differentiation Guide for N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine


Differentiation via 5-Position Aryl Substituent: 4-Fluorophenyl vs. Bromo Analog

The presence of a 5-(4-fluorophenyl) group is a critical point of differentiation from simpler analogs like 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine. The bromo analog is characterized as a versatile 'starting scaffold' for SAR exploration due to its reactivity in cross-coupling reactions . In contrast, the 4-fluorophenyl analog represents a more advanced, elaborated inhibitor with a defined and locked-in vector for interacting with hydrophobic kinase back pockets. While direct comparative IC50 data is not publicly available, this structural progression from a reactive intermediate to a pharmacophore-complete inhibitor is a key differentiator for scientists in later-stage lead optimization [1].

Kinase inhibition SAR FGFR Lead optimization

Differentiation via N-Cyclopropyl Cap: Impact on Conformation and Potency

The N-cyclopropyl moiety on the pyrimidine ring is a key structural feature linked to improved kinase selectivity and potency in related chemotypes. Research on cyclopropyl-pyrimidin-2-amine derivatives has demonstrated their role as ATP-competitive inhibitors, with specific examples showing potent inhibition of Polo-like kinase 4 (PLK4) . In contrast, analogs lacking this substituent (e.g., the parent 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine, also known as Meriolin 1) exhibit a different target profile, including inhibition of CDK2 and CDK9 [1]. The N-cyclopropyl group introduces conformational constraint, which can enhance binding affinity and selectivity for specific kinase pockets compared to unsubstituted or differently substituted amines.

Kinase hinge binder Cyclopropyl Conformational restriction PLK4

Differentiation in Cellular Potency: Evidence from Antiproliferative Assays

The class of 3-pyrimidinyl pyrrolo[2,3-b]pyridines, to which this compound belongs, has been profiled for antiproliferative activity. While data for this precise compound is not available, structurally related analogs (designated 1C and 1A series) have demonstrated >70% growth inhibition against MCF-7 breast cancer cells at a screening concentration of 10 µM [1]. The target compound, bearing the specific 5-(4-fluorophenyl) and N-cyclopropyl modifications, is expected to exhibit a distinct potency and selectivity profile within this activity range, a hypothesis that can only be validated by procuring and testing the exact compound.

Antiproliferative Cancer cell lines MCF-7 PC-3

Optimal Research Application Scenarios for N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine


Advanced Kinase Selectivity Profiling

This compound is ideally suited for use in a kinase selectivity panel (e.g., DiscoverX KINOMEscan) to define its target engagement profile. As a derivative within a class known to inhibit Aurora-A, JAK, and FLT3 kinases [1], its specific N-cyclopropyl cap and 4-fluorophenyl substituent will yield a unique selectivity 'fingerprint' distinct from simpler core scaffolds . This data is crucial for lead optimization and understanding potential off-target liabilities.

In Vitro Oncology Cell Line Screening

Given the class-level evidence of antiproliferative activity against MCF-7 and other cancer cell lines at 10 µM [1], this compound is a prime candidate for secondary screening in a focused panel of oncology cell lines. Researchers can quantify its GI50 (growth inhibition) values and compare them to those of established chemotypes like the 5-bromo analog to validate the impact of the 5-(4-fluorophenyl) group on cellular potency.

SAR Studies on Pyrrolopyridine-Based Inhibitors

As a compound representing a specific point in a chemical SAR series, it is essential for systematic studies. By comparing its activity profile directly against the 5-bromo precursor [1] and other analogs with varying aryl groups, medicinal chemists can deconvolute the contribution of the 5-(4-fluorophenyl) group to kinase binding, cellular efficacy, and physicochemical properties. This comparative approach is a cornerstone of rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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